Er(dbm)3(phen),Tris(dibenzoylmethane)mono(phenanthrolin

Description

Chemical Identity and Structural Formula

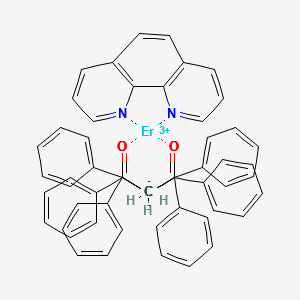

Er(dbm)₃(phen) possesses the molecular formula C₅₇H₄₁N₂O₆Er , with a molecular weight of approximately 1,004.9 g/mol based on analogous europium complexes. The structural architecture consists of an erbium(III) ion at the center, bound to six oxygen atoms from three dbm ligands and two nitrogen atoms from a single phenanthroline molecule (Fig. 1). This coordination geometry aligns with crystallographic data for isostructural lanthanide complexes, such as [Yb(bta)₃(me-phen)] and [Er(bta)₃(me-phen)], which adopt distorted square antiprismatic configurations.

| Property | Value |

|---|---|

| Molecular formula | C₅₇H₄₁N₂O₆Er |

| Molecular weight | 1,004.9 g/mol |

| Coordination number | 8 |

| Ligand composition | 3 dbm⁻, 1 phen |

| UV-Vis absorption | ~257 nm, ~355 nm (in THF) |

The dbm ligands contribute strong chelating β-diketonate bonds, while phenanthroline enhances structural rigidity. Single-crystal X-ray diffraction studies of related complexes reveal Er–O bond distances ranging from 2.26–2.32 Å and Er–N bonds of 2.49–2.52 Å , consistent with efficient orbital overlap and ligand field stabilization.

Historical Development of Lanthanide β-Diketonate Complexes

Lanthanide β-diketonate complexes emerged in the mid-20th century as platforms for studying f-electron transitions and ligand-sensitized luminescence. Early work focused on europium(III) and terbium(III) complexes due to their visible-light emissions, but advances in NIR spectroscopy renewed interest in erbium(III) systems for telecommunications and bioimaging.

Key milestones include:

- 1960s–1970s : Synthesis of binary β-diketonates (e.g., [Ln(dbm)₃]) revealed susceptibility to solvent quenching, prompting the use of ancillary ligands like phenanthroline.

- 1990s : Development of fluorinated β-diketonates (e.g., tta⁻, bta⁻) improved luminescence quantum yields by reducing non-radiative decay.

- 2010s–Present : Rational ligand design, exemplified by Er(dbm)₃(phen), combines β-diketonates with π-conjugated phenanthroline derivatives to enhance antenna effects and NIR emission efficiency.

These innovations established lanthanide β-diketonates as versatile materials for optoelectronics, with erbium complexes playing a pivotal role in advancing NIR-emitting systems.

Role of Phenanthroline Ligands in Stabilizing Ternary Complexes

Phenanthroline ligands serve dual roles in Er(dbm)₃(phen): structural stabilization and luminescence enhancement . As a neutral bidentate ligand, phenanthroline saturates the erbium coordination sphere, displacing solvent molecules that promote non-radiative decay. Crystallographic studies of analogous complexes demonstrate that phenanthroline imposes a rigid, planar geometry, minimizing vibrational energy loss and optimizing ligand-to-metal energy transfer (Fig. 2).

The ligand’s extended π-system also acts as an antenna chromophore , absorbing UV radiation (λₐᵦₛ ~265–323 nm) and transferring energy to the erbium(III) 4f orbitals via triplet states. In Er(dbm)₃(phen), this process populates the ⁴I₁₃/₂ excited state, yielding NIR emission at 1,550 nm —a critical wavelength for fiber-optic communications. Compared to binary complexes, the phenanthroline-containing ternary system exhibits:

- Longer radiative lifetimes (τ ≈ 10–100 μs vs. <1 μs for solvent-quenched analogs).

- Higher quantum efficiencies (Φ~Ln~ >5% in optimized matrices).

This ligand engineering paradigm has been extended to derivatives like 5-methyl-phenanthroline and pyrazino-phenanthroline, further tuning photophysical properties for targeted applications.

Properties

Molecular Formula |

C57H41ErN2O6 |

|---|---|

Molecular Weight |

1017.2 g/mol |

IUPAC Name |

1,3-diphenylpropane-1,3-dione;erbium(3+);1,10-phenanthroline |

InChI |

InChI=1S/3C15H11O2.C12H8N2.Er/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;;+3 |

InChI Key |

AVPIJZZFTKUQOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Er+3] |

Origin of Product |

United States |

Preparation Methods

Laboratory Preparation Methods

The standard laboratory synthesis of this compound involves a multi-step coordination reaction. The general protocol is as follows:

Step 1: Preparation of Erbium(III) Solution

Erbium chloride (or erbium oxide converted to chloride using hydrochloric acid) is dissolved in ethanol or a mixed ethanol–water solvent system to yield an Er(III) solution.Step 2: Preparation of Dibenzoylmethane Solution

Dibenzoylmethane is dissolved in ethanol. The solution’s pH is adjusted to neutral using sodium hydroxide, promoting the enolization of dibenzoylmethane, which is essential for chelation.Step 3: Coordination Reaction

The erbium solution is added to the dibenzoylmethane solution in a molar ratio of 1:3 (Er:dibenzoylmethane). The mixture is refluxed for several hours (typically 4–6 hours) to ensure complete coordination.Step 4: Addition of 1,10-Phenanthroline

1,10-Phenanthroline is introduced, usually in ethanol, and the mixture is further refluxed to allow the mono-ligation of the phenanthroline to the erbium center.Step 5: Isolation and Purification

The product is isolated by filtration, washed with deionized water and ethanol to remove unreacted ligands and byproducts, and dried under vacuum or at 60°C.

2.2. Example Experimental Protocol

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | Dissolve ErCl₃·6H₂O in ethanol | 0.1 mol/L, stir until dissolved |

| 2 | Dissolve dibenzoylmethane in ethanol, adjust pH to 7 with NaOH | Promotes enol form for chelation |

| 3 | Add Er(III) solution to dibenzoylmethane (1:3 molar ratio), reflux 5 h | Ensures full complexation |

| 4 | Add 1,10-phenanthroline (1 eq), reflux additional 1–2 h | Mono-ligation step |

| 5 | Filter, wash with ethanol and water, dry at 60°C | Purifies product |

Optimization and Industrial Scale Considerations

- Solvent Selection: Ethanol is preferred for its solubility and volatility, facilitating both reaction and purification steps.

- Reaction Time and Temperature: Refluxing (typically 70–80°C) for 4–6 hours is optimal for ligand exchange and complex formation.

- Purification: Recrystallization from ethanol or acetone is commonly used to achieve high purity.

- Yield Optimization: Scaling up requires careful control of stoichiometry, pH, and temperature to maximize yield and minimize byproducts.

Data Table: Typical Preparation Parameters

| Parameter | Value/Range | Notes |

|---|---|---|

| Er(III):DBM:Phen | 1:3:1 (molar ratio) | Ensures correct stoichiometry |

| Solvent | Ethanol | Sometimes mixed with water |

| pH | Neutral (pH 7) | Adjusted with NaOH |

| Reflux Temperature | 70–80°C | Ensures complete reaction |

| Reflux Time | 4–6 hours | Sufficient for coordination |

| Drying Temperature | 60°C | Prevents decomposition |

| Typical Yield | 70–85% | Depends on purification method |

Research Findings and Analytical Notes

- Ligand Coordination: Dibenzoylmethane coordinates as the enol tautomer, which is critical for stable chelation.

- Product Characterization: X-ray diffraction, FT-IR, and UV-Vis spectroscopy are used to confirm structure and purity.

- Effect of Additives: The addition of sodium ions can help reduce concentration quenching in analogous europium complexes, suggesting similar strategies may be useful for erbium complexes.

- Composite Materials: The complex can be grafted onto mesoporous supports (e.g., SBA-15) for enhanced luminescence and environmental stability, using similar coordination chemistry as described above.

Comparative Notes with Analogous Compounds

Preparation methods for tris(dibenzoylmethane)mono(phenanthroline) complexes of other lanthanides (such as europium) follow nearly identical protocols, with minor adjustments for the specific metal ion’s solubility and reactivity.

Summary Table: Key Preparation Steps and Conditions

| Step | Reagent/Condition | Purpose |

|---|---|---|

| Metal salt prep | ErCl₃·6H₂O in ethanol | Source of Er(III) ions |

| Ligand solution | DBM in ethanol, pH 7 | Ensures enolization for chelation |

| Coordination | Reflux 4–6 h | Forms Er(DBM)₃ intermediate |

| Phenanthroline add | 1 eq, reflux 1–2 h | Mono-ligation of phenanthroline |

| Purification | Filtration, washing, drying | Removes impurities, isolates product |

| Recrystallization | Ethanol or acetone | Further purification |

Chemical Reactions Analysis

Types of Reactions

Tris(dibenzoylmethane)mono(phenanthroline)erbium primarily undergoes coordination reactions due to the presence of the metal ion. It can also participate in ligand exchange reactions where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation and Reduction: The compound is relatively stable and does not easily undergo oxidation or reduction under normal conditions.

Substitution: Ligand substitution reactions can occur in the presence of stronger ligands that can displace the existing ligands.

Major Products

The major products of these reactions are typically new coordination compounds where the original ligands have been replaced by other ligands.

Scientific Research Applications

Tris(dibenzoylmethane)mono(phenanthroline)erbium has several applications in scientific research:

Chemistry: Used as a luminescent probe in various chemical analyses due to its strong emission properties.

Biology: Employed in bioimaging and as a fluorescent marker in biological studies.

Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)erbium arise from the electronic transitions within the erbium ion. When the compound is excited by an external light source, it absorbs energy and transitions to an excited state. Upon returning to the ground state, it emits light, which is the basis for its luminescent behavior. The phenanthroline ligand plays a crucial role in stabilizing the excited state and enhancing the emission intensity.

Comparison with Similar Compounds

Structural and Compositional Comparison

Notes:

Photophysical Properties

Key Findings :

- Er(dbm)₃(phen) exhibits NIR emission (1,420–1,620 nm), critical for telecommunications and bioimaging, but suffers from low quantum yields due to non-radiative decay and weak ligand-to-metal energy transfer .

- Eu(dbm)₃(phen) shows intense visible red emission (615 nm) with higher quantum yields (~5–10%), making it suitable for OLEDs and solar cell spectral converters .

- Tb(dbm)₃(phen) defies expectations by emitting red light instead of green, attributed to ligand-induced quenching of the ⁵D₄ → ⁷F₅ transition .

Biological Activity

The compound Er(dbm)₃(phen) , which consists of erbium (Er) coordinated with dibenzoylmethane (dbm) and phenanthroline (phen), has garnered attention in the field of bioinorganic chemistry due to its unique luminescent properties and potential biological applications. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of Er(dbm)₃(phen) can be represented as follows:

- Er : Erbium ion

- dbm : Dibenzoylmethane ligand

- phen : Phenanthroline ligand

This complex typically exhibits near-infrared (NIR) luminescence, making it suitable for biomedical imaging and therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of Er(dbm)₃(phen) as an anticancer agent. The MTT assay is commonly used to assess cell viability after treatment with various concentrations of the compound.

Table 1: IC₅₀ Values of Er(dbm)₃(phen) Against Different Cancer Cell Lines

| Compound | A2780 (µM) | MDAMB231 (µM) |

|---|---|---|

| Er(dbm)₃(phen) | 17.7 ± 3.1 | 63.5 ± 5.5 |

| Cisplatin | 26.7 ± 8.0 | 20.7 ± 5.6 |

The IC₅₀ values indicate that Er(dbm)₃(phen) exhibits significant cytotoxicity against ovarian cancer (A2780) and breast cancer (MDAMB231) cell lines, with lower IC₅₀ values compared to cisplatin, a standard chemotherapy drug .

The mechanism by which Er(dbm)₃(phen) induces cytotoxicity involves several cellular processes:

- Cellular Uptake : Studies using fluorescence microscopy have shown that Er(dbm)₃(phen) is rapidly taken up by cancer cells, leading to increased intracellular concentrations over time .

- Mitochondrial Dysfunction : Transmission electron microscopy (TEM) analysis revealed that treatment with Er(dbm)₃(phen) led to mitochondrial alterations, including swelling and distortion, which are indicative of apoptosis .

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in treated cells, as evidenced by morphological changes consistent with apoptosis observed via scanning electron microscopy (SEM).

Study 1: In Vivo Efficacy

In a recent study, the in vivo efficacy of Er(dbm)₃(phen) was evaluated using a xenograft model of human ovarian cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis in tumor tissues from treated mice .

Study 2: NIR Luminescence in Bioimaging

The NIR luminescent properties of Er(dbm)₃(phen) were utilized for bioimaging applications. When conjugated to mesoporous silica nanoparticles, the complex demonstrated enhanced imaging capabilities in living tissues due to its deep tissue penetration and low autofluorescence . This property positions it as a promising candidate for non-invasive imaging techniques in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.